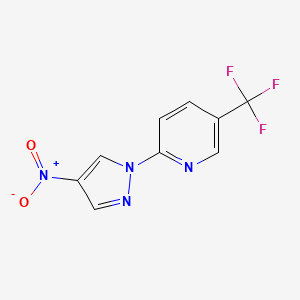

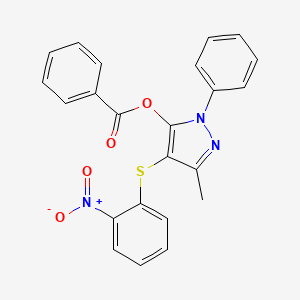

![molecular formula C20H18N2OS B2988430 N-(2,6-dimethylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide CAS No. 860610-98-6](/img/structure/B2988430.png)

N-(2,6-dimethylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2,6-dimethylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide” is a derivative of indole-2-carboxamides . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Synthesis Analysis

The synthesis of indole-2-carboxamides involves a one-pot, three-component protocol, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis

The catalytic reaction proceeds through six steps: initial coupling of NHCs with indole-2-formaldehydes, followed by 1,2-proton transfer . Then the resulting Breslow intermediate undergoes successive oxidization (by quinone DQ), N–H deprotonation, and [3+2] cycloaddition .科学的研究の応用

Photochromic Systems

One of the applications of compounds related to N-(2,6-dimethylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide is in the development of thermally irreversible photochromic systems. Research has shown that compounds like 2-(1,2-Dimethyl-3-indolyl)-3-(2,4,5-trimethyl-3-thienyl)maleic anhydride exhibit photoinduced cyclization and ring-opening reactions with high quantum yields, making them stable and efficient for photochromic applications (Nakayama, Hayashi, & Irie, 1991).

Heterocyclic Compound Synthesis

The synthesis of novel heterocyclic systems, such as 3-imino-4-methyldihydrothieno[3,4-b]indoles, has been achieved using compounds related to the target chemical. These reactions involve the treatment of related compounds like 1-methylindole-2-carboxylic acid thioamide with various aldehydes or ketones, leading to structurally and functionally diverse heterocyclic systems (Kogan, 1977).

Catalytic Applications

In the realm of catalysis, derivatives of N-(2,6-dimethylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide have been explored. For instance, N-(4,6-Dimethylpyrimidin-2-yl)-5-phenylisoxazole-3-carboxamide, a related compound, has been used as a ligand for obtaining bimetallic boron-containing heterogeneous catalysts, showcasing effectiveness in catalytic reactions like the Suzuki reaction in aqueous media (Bumagin et al., 2019).

Luminescence Sensing

Compounds with structural similarities to N-(2,6-dimethylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide have been utilized in luminescence sensing. For example, dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks exhibit sensitive fluorescence properties, making them suitable for sensing applications, such as detecting benzaldehyde-based derivatives (Shi et al., 2015).

Electrochromic Properties

Aromatic polyamides containing derivates of the target compound exhibit electrochromic properties. These polymers, with pendent dimethoxy-substituted triphenylamine (TPA) units, show oxidative coloring and can be used in applications where electrochromism is desirable, such as smart windows or displays (Chang & Liou, 2008).

将来の方向性

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . This suggests that “N-(2,6-dimethylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide” and its derivatives could be potential candidates for future pharmacological studies.

特性

IUPAC Name |

N-(2,6-dimethylphenyl)-4-methylthieno[2,3-b]indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2OS/c1-12-7-6-8-13(2)18(12)21-19(23)17-11-15-14-9-4-5-10-16(14)22(3)20(15)24-17/h4-11H,1-3H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUOLKMFUGZOXNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=CC3=C(S2)N(C4=CC=CC=C43)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,6-dimethylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide](/img/structure/B2988348.png)

![2-[(1,5-Dimethylpyrazol-4-yl)-[(1-fluorocyclopropyl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2988351.png)

![3-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2988353.png)

![Methyl ({3-cyano-6-methyl-5-[(2-methylphenyl)carbamoyl]-4-(thiophen-2-yl)-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B2988358.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2988360.png)

![2-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]propanamide](/img/structure/B2988366.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2988368.png)